molecular formula C10H10N2OS B178169 1-Benzyl-5-thioxoimidazolidin-2-one CAS No. 197504-84-0

1-Benzyl-5-thioxoimidazolidin-2-one

Cat. No.: B178169
CAS No.: 197504-84-0
M. Wt: 206.27 g/mol
InChI Key: BLENTTHXSQLUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-thioxoimidazolidin-2-one (CAS 197504-84-0) is a chemical compound belonging to the 2-thiohydantoin class, which serves as a promising scaffold in medicinal chemistry for the development of novel therapeutic agents . This compound features a molecular formula of C10H10N2OS and a molecular weight of 206.26 g/mol . Researchers are exploring thiohydantoin derivatives for a range of biological activities. Recent scientific investigations highlight the potential of such compounds in anti-inflammatory research, where they have demonstrated a significant ability to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in cellular models . Molecular modeling studies suggest that these effects may be mediated through a substantial binding affinity for the cyclooxygenase-2 (COX-2) enzyme . Additionally, structurally similar 5-benzylidene-imidazolidine-2,4-dione derivatives have shown promising in vitro antimicrobial activity against various clinical pathogens, including gram-negative bacteria like Pseudomonas aeruginosa and the fungus Candida albicans . The 2-thiohydantoin core is also recognized as a key structural motif in certain natural products and FDA-approved drugs, underscoring its pharmacological relevance . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

197504-84-0

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

1-benzyl-5-sulfanylideneimidazolidin-2-one

InChI

InChI=1S/C10H10N2OS/c13-10-11-6-9(14)12(10)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13)

InChI Key

BLENTTHXSQLUFR-UHFFFAOYSA-N

SMILES

C1C(=S)N(C(=O)N1)CC2=CC=CC=C2

Canonical SMILES

C1C(=S)N(C(=O)N1)CC2=CC=CC=C2

Synonyms

2-Imidazolidinone, 1-(phenylmethyl)-5-thioxo-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and synthetic differences between 1-benzyl-5-thioxoimidazolidin-2-one and related compounds:

Compound Name Substituents Synthesis Method Characterization Techniques Key Features
This compound Benzyl at N1, thioxo at C5 Not explicitly described in evidence Assumed NMR, IR, MS Core structure for comparison
(5Z)-3-(4-bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one 4-bromo-benzyl at N3, 4-chloro-benzylidene at C5 Multi-step synthesis at Universidade Federal de Pernambuco NMR, IR, MS Electron-withdrawing substituents enhance electrophilicity
1-Benzyl-2-(methylthio)-imidazole-5-ketone Methylthio at C2, ketone at C5 O’Donnell enantioselective method Not specified High enantiomeric excess (99% ee), isotopic labeling capability
Tizanidine-related compound B Benzothiadiazole, acetyl groups Phosphorus oxychloride-mediated coupling Not specified Pharmacologically relevant scaffold

Key Observations :

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